molecular formula C12H11ClN2O2 B13408473 Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate

Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate

Cat. No.: B13408473
M. Wt: 250.68 g/mol
InChI Key: WXFLGONMNQJZFA-HJWRWDBZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate typically involves the reaction of ethyl cyanoacetate with 3-chloroaniline in the presence of a base, such as sodium ethoxide or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its cyano and ester groups make it versatile for various chemical transformations, while the chlorophenyl group contributes to its biological properties .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl (Z)-3-(3-chloroanilino)-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-4-10(13)6-11/h3-6,8,15H,2H2,1H3/b9-8-

InChI Key

WXFLGONMNQJZFA-HJWRWDBZSA-N

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=CC=C1)Cl)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C#N

Origin of Product

United States

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